Cas no 1361923-74-1 (3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol)

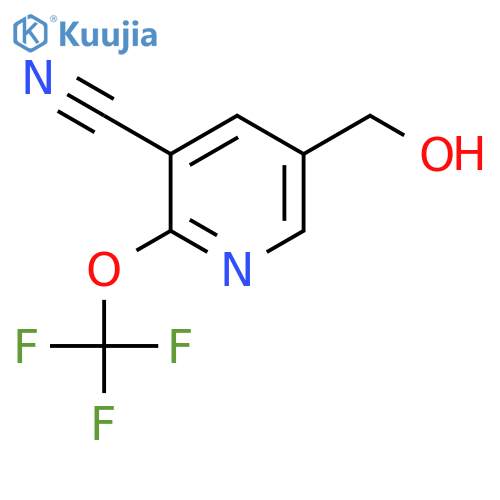

1361923-74-1 structure

商品名:3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol

CAS番号:1361923-74-1

MF:C8H5F3N2O2

メガワット:218.132712125778

CID:4911679

3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol

-

- インチ: 1S/C8H5F3N2O2/c9-8(10,11)15-7-6(2-12)1-5(4-14)3-13-7/h1,3,14H,4H2

- InChIKey: CNOMOKSRUDUMNO-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=CC(=CN=1)CO)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 260

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 66.1

3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026002960-1g |

3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol |

1361923-74-1 | 97% | 1g |

1,764.00 USD | 2021-06-08 | |

| Alichem | A026002960-250mg |

3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol |

1361923-74-1 | 97% | 250mg |

646.00 USD | 2021-06-08 | |

| Alichem | A026002960-500mg |

3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol |

1361923-74-1 | 97% | 500mg |

1,048.60 USD | 2021-06-08 |

3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

1361923-74-1 (3-Cyano-2-(trifluoromethoxy)pyridine-5-methanol) 関連製品

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量